molecular formula C13H27NO5 B12687104 Einecs 300-577-1 CAS No. 93942-26-8

Einecs 300-577-1

Cat. No.: B12687104
CAS No.: 93942-26-8
M. Wt: 277.36 g/mol
InChI Key: SHMMNXHKBKKONC-UHFFFAOYSA-N
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Description

Einecs 300-577-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 300-577-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 300-577-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be utilized in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 300-577-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Einecs 300-577-1 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with comparable molecular structures and chemical properties. The uniqueness of this compound lies in its specific applications and the particular reactions it undergoes .

Q & A

Basic Research Questions

Q. How should researchers design experiments to characterize the physicochemical properties of Einecs 300-577-1 effectively?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing data (e.g., melting point, solubility, stability). Use standardized protocols (e.g., DSC for thermal analysis, HPLC for purity assessment) and include controls (e.g., reference compounds, solvent blanks). Ensure replication (≥3 trials) and document environmental conditions (temperature, humidity) to validate reproducibility . For novel properties, employ orthogonal techniques (e.g., NMR alongside FTIR) to confirm findings .

Q. What strategies are recommended for synthesizing this compound with high purity for academic research?

  • Methodological Answer : Prioritize peer-reviewed synthetic routes, emphasizing catalysts and reaction conditions (e.g., solvent selection, temperature gradients). Use TLC or GC-MS for real-time monitoring. Purification should involve recrystallization or column chromatography, with purity verified via elemental analysis and mass spectrometry. Include detailed characterization data (e.g., spectral peaks, retention times) in supplementary materials to enable replication .

Q. How can researchers integrate existing literature on this compound to formulate a hypothesis-driven study?

  • Methodological Answer : Conduct a meta-analysis of published data to identify contradictions (e.g., conflicting solubility reports). Use citation tools like Scopus to map trends and gaps. Formulate hypotheses based on unresolved questions (e.g., "Does pH-dependent degradation explain stability variations?") and design experiments to test mechanistic models. Cite primary sources to contextualize findings and avoid secondary summaries .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform a statistical re-analysis of published datasets (e.g., ANOVA to assess inter-lab variability). Validate assays using positive/negative controls and standardize protocols (e.g., cell line passage numbers, incubation times). Cross-reference with structural analogs to identify structure-activity relationships (SARs). Publish raw data and analysis scripts to facilitate transparency .

Q. What advanced techniques are suitable for probing the kinetic stability of this compound under varying environmental conditions?

  • Methodological Answer : Deploy accelerated stability studies (e.g., Arrhenius modeling at elevated temperatures) with HPLC-UV monitoring. Use multivariate design (e.g., DoE) to assess interactions between humidity, light, and oxygen. Compare degradation products via LC-MS/MS and apply computational models (e.g., DFT) to predict reaction pathways. Include error margins and confidence intervals in kinetic plots .

Q. How can researchers optimize catalytic systems for this compound derivatization while minimizing byproduct formation?

  • Methodological Answer : Screen catalysts (e.g., organocatalysts vs. transition metals) using high-throughput robotics. Monitor reaction progress via in-situ IR spectroscopy. Employ green chemistry principles (e.g., solvent-free conditions) and quantify byproducts via GC-MS. Use response surface methodology (RSM) to optimize yield/purity trade-offs .

Q. Data Analysis & Validation

Q. What statistical frameworks are recommended for validating reproducibility in this compound toxicity assays?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use Bland-Altman plots to compare inter-lab results and calculate intraclass correlation coefficients (ICCs). Share datasets via repositories like Zenodo to enable meta-analyses .

Q. How should researchers handle outliers in spectroscopic data for this compound?

  • Methodological Answer : Preprocess data using Savitzky-Golay smoothing or wavelet transforms. Apply Grubbs’ test to identify statistical outliers and justify exclusions in supplementary materials. Replicate anomalous results under controlled conditions to distinguish artifacts from genuine phenomena .

Q. Interdisciplinary & Long-Term Research

Q. What interdisciplinary approaches can elucidate the environmental fate of this compound?

  • Methodological Answer : Combine ecotoxicology assays (e.g., Daphnia magna toxicity tests) with environmental modeling (e.g., fugacity-based fate models). Use isotope tracing to track biodegradation pathways in soil/water systems. Collaborate with computational chemists to predict metabolite toxicity .

Q. How can machine learning enhance the predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer : Train models on open-access databases (e.g., PubChem, ChEMBL) using descriptors like molecular weight, logP, and topological indices. Validate predictions against experimental data via k-fold cross-validation. Publish code and hyperparameters to ensure reproducibility .

Properties

CAS No.

93942-26-8

Molecular Formula

C13H27NO5

Molecular Weight

277.36 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;nonanedioic acid

InChI

InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-4(2,5)3-6/h1-7H2,(H,10,11)(H,12,13);6H,3,5H2,1-2H3

InChI Key

SHMMNXHKBKKONC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N.C(CCCC(=O)O)CCCC(=O)O

Related CAS

486395-28-2

Origin of Product

United States

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